molecular formula C20H26N2 B10761587 Trimipramine CAS No. 3564-75-8

Trimipramine

Cat. No.: B10761587
CAS No.: 3564-75-8
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trimipramine involves several steps, starting from the basic structure of dibenzazepine. The synthetic route typically includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Trimipramine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include different metabolites and derivatives of this compound .

Scientific Research Applications

Trimipramine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trimipramine is often compared with other tricyclic antidepressants such as amitriptyline, imipramine, and doxepin. While all these compounds share a similar tricyclic structure, this compound is unique due to its weaker reuptake inhibition of serotonin and norepinephrine, and its stronger sedative and anxiolytic effects . Other similar compounds include:

This compound’s unique pharmacological profile makes it a valuable option for patients who require both antidepressant and sedative effects .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
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Molecular Weight

294.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Trimipramine
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Solubility

Slightly soluble, 2.60e-02 g/L
Record name Trimipramine
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Mechanism of Action

Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
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CAS No.

3564-75-8, 739-71-9, 3564-66-7
Record name (-)-Trimipramine
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Record name TRIMIPRAMINE, (+)-
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Melting Point

45 °C
Record name Trimipramine
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Record name Trimipramine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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